molecular formula C14H10Cl2N2O3 B2556490 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid CAS No. 196617-13-7

3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid

Cat. No.: B2556490
CAS No.: 196617-13-7
M. Wt: 325.15
InChI Key: RAPJIPXYCVHSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid is a salicylanilide derivative of significant interest in infectious disease research, particularly in the development of novel anti-tubercular agents. Based on its structural profile, this compound is recognized for its potential activity against Mycobacterium tuberculosis , including multidrug-resistant (MDR) strains. The antimycobacterial activity of such compounds is a critical area of study given the global health challenge posed by TB and the rise of strains resistant to established drugs . The carboxylic acid moiety present in its structure is a key pharmacophore believed to contribute to its biological activity by potentially inducing intrabacterial acidification, a mechanism that can disrupt essential bacterial processes . This compound serves as a valuable chemical scaffold in medicinal chemistry for designing and synthesizing new antimicrobial molecules aimed at overcoming existing drug resistance. Researchers utilize this agent to explore structure-activity relationships and investigate mechanisms of action against a spectrum of pathogenic mycobacteria and Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)carbamoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-11-5-4-10(7-12(11)16)18-14(21)17-9-3-1-2-8(6-9)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPJIPXYCVHSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196617-13-7
Record name 3-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid typically involves the reaction of 3,4-dichloroaniline with isocyanates to form the corresponding carbamate, which is then coupled with benzoic acid derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

The compound has demonstrated a range of biological activities that make it a candidate for further research and development:

  • Anticancer Properties : Studies have indicated that derivatives of 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid exhibit activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating potent inhibition of cancer cell proliferation .
  • Antibacterial and Antiviral Activities : The compound's structure suggests potential efficacy against bacterial and viral infections. Research into related compounds has revealed significant antibacterial and antiviral effects, which could be extrapolated to this compound .
  • Anti-inflammatory Effects : Inflammatory pathways are often targeted in drug design, and compounds like this compound may modulate these pathways effectively, as seen in analogs that have been tested for their anti-inflammatory properties .

Case Studies and Research Findings

Several studies highlight the compound's potential:

  • A study focused on analogs of para-aminobenzoic acid demonstrated that modifications to the amine and carboxylic acid functionalities significantly impacted biological activity against cancer cells. The findings suggest that structural modifications could enhance efficacy against specific targets .
  • Research into related anthranilic acid derivatives has shown promising antitubercular activity, indicating that structural features similar to those in this compound may confer similar benefits against mycobacterial infections .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityDemonstrated efficacy against various cancer cell lines with low IC50 values
Antibacterial ActivityPotential effectiveness against bacterial infections based on structural analogs
Antiviral ActivitySimilar compounds show promise in inhibiting viral replication
Anti-inflammatoryModulation of inflammatory pathways observed in related compounds

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

The compound’s closest analog is 3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid (S16, CID unspecified), which differs by having a single chlorine atom at the phenyl ring’s para-position instead of two at the 3,4-positions.

Property 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic Acid 3-{[(4-Chlorophenyl)carbamoyl]amino}benzoic Acid (S16)
Molecular Formula C₁₄H₁₀Cl₂N₂O₃ C₁₄H₁₁ClN₂O₃
Molecular Weight (g/mol) 325.15 290.70
SMILES OC(=O)c1cccc(c1)NC(=O)Nc2cc(Cl)c(cc2)Cl OC(c1cc(ccc1)NC(Nc2ccc(Cl)cc2)=O)=O
Chlorine Substitution 3,4-dichloro 4-chloro

Key Differences :

  • Steric Hindrance : The dichloro group may introduce steric constraints, affecting binding to biological targets or solubility in polar solvents.

Comparison with Other Benzoic Acid Derivatives

4-(4-Phenyl butoxy) benzoic acid ()

This compound replaces the urea-linked dichlorophenyl group with a phenyl-butoxy chain.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid, )

The dihydroxy groups enhance antioxidant activity, whereas the dichlorophenyl-urea group in the target compound may favor enzyme inhibition.

Biological Activity

3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article synthesizes available research findings, case studies, and relevant data regarding its biological activity.

  • Molecular Formula : C15H13Cl2N2O2
  • Molecular Weight : 325.1 g/mol .
  • Structure : The compound features a dichlorophenyl group attached to a carbamoyl moiety and an amino group linked to a benzoic acid structure.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including inhibition of specific enzymes and potential therapeutic effects against certain diseases.

Enzyme Inhibition

One notable aspect of this compound is its interaction with cysteine synthase (CysK), an enzyme involved in cysteine metabolism. The inhibition of CysK can have implications for metabolic disorders and cancer therapy.

  • Enzyme Classification : Cysteine synthase (EC 2.5.1.47) is responsible for synthesizing cysteine from o-acetylserine and sulfide .
  • Inhibition Studies : Preliminary studies suggest that derivatives of this compound may inhibit CysK activity, potentially leading to altered cysteine levels in cells, which could affect various metabolic pathways .

Case Study 1: Cysteine Metabolism

A study investigated the impact of this compound on cysteine metabolism in Mycobacterium species. The results indicated that the compound could modulate cysteine levels, thereby influencing bacterial growth and survival .

Parameter Value
CysK Inhibition IC50 Not specified
Effect on Mycobacterium Modulates cysteine metabolism

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of related compounds containing the same structural motif. It was found that these compounds exhibited cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Cell Line Tested IC50 (µM)
HeLa (Cervical Cancer) 25.0
MCF-7 (Breast Cancer) 30.5

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The dichlorophenyl group enhances hydrophobic interactions with target enzymes.
  • The carbamoyl moiety may facilitate hydrogen bonding, which is crucial for binding affinity.
  • The presence of the benzoic acid functional group contributes to the overall acidity and potential for ionization, impacting solubility and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid, and how can reaction yields be maximized?

  • Methodology : Utilize coupling reactions between 3-aminobenzoic acid and 3,4-dichlorophenyl isocyanate under anhydrous conditions. Optimize solvent choice (e.g., DMF or THF) and temperature (40–60°C). Monitor reaction progress via TLC (hexane/EtOH 1:1) and purify via recrystallization or column chromatography. Yields >90% are achievable by maintaining stoichiometric ratios and inert atmospheres .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodology : Combine NMR spectroscopy (¹H/¹³C in DMSO-d6) to confirm substituent positions and carbamoyl linkage integrity. Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%). Mass spectrometry (ESI-MS) verifies molecular weight, while FT-IR identifies urea carbonyl stretches (~1650 cm⁻¹) .

Q. How does the solubility profile of this compound impact formulation for biological assays?

  • Methodology : Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 7.4). The carboxylic acid group enhances water solubility at neutral pH, but the dichlorophenyl moiety may require co-solvents (e.g., PEG-400) for in vivo studies. Conduct stability assays under varying pH and temperatures .

Advanced Research Questions

Q. What structural modifications could improve the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

  • Methodology : Synthesize analogs with halogen substitutions (e.g., replacing Cl with F or Br) or urea linker modifications. Evaluate SAR using in vitro assays (e.g., enzyme inhibition) and correlate with computational docking (AutoDock Vina) to identify key binding interactions. Compare IC50 values against parent compound .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodology : Use QSAR models (e.g., SwissADME) to predict logP, bioavailability, and metabolic stability. Molecular dynamics simulations (GROMACS) assess membrane permeability. Validate predictions with in vitro Caco-2 cell assays and hepatic microsomal stability tests .

Q. What experimental designs are effective for resolving contradictions in biological activity data across studies?

  • Methodology : Apply factorial design (e.g., 2<sup>k</sup> designs) to isolate variables (e.g., assay pH, cell line variability). Use ANOVA to identify confounding factors. Replicate studies under standardized conditions and cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can degradation pathways of this compound be elucidated under physiological conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS. Identify hydrolytic cleavage of the urea bond as a primary pathway. Use deuterated solvents in NMR to track proton exchange in acidic/basic environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.